Cbl-b-IN-17 -

Cbl-b-IN-17

Catalog Number: EVT-15271680
CAS Number:
Molecular Formula: C28H31F3N6O
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbl-b-IN-17 is a small-molecule inhibitor targeting the Cbl-b protein, which is a RING-type E3 ubiquitin ligase. This compound has garnered attention in the field of cancer immunotherapy due to its role in inhibiting the immunosuppressive functions of Cbl-b, thereby enhancing T-cell activation and immune response against tumors. The specific binding of Cbl-b-IN-17 to Cbl-b inhibits its E3 ubiquitin ligase activity, which is crucial for regulating various signaling pathways involved in immune responses and cellular growth.

Source and Classification

Cbl-b-IN-17 is classified as a small-molecule inhibitor within the broader category of therapeutic agents aimed at modulating immune responses. It is derived from synthetic organic chemistry methods designed to enhance specificity and potency against the Cbl-b protein. The compound is part of ongoing research into targeted therapies for cancer, particularly in contexts where Cbl-b's immunosuppressive effects are detrimental to effective immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cbl-b-IN-17 involves several key steps, including the preparation of intermediates through coupling reactions. The process typically utilizes organic solvents, catalysts, and controlled temperature conditions to optimize yield and purity.

  1. Key Intermediates Preparation: Initial compounds are synthesized using standard organic synthesis techniques.
  2. Coupling Reactions: Intermediates are coupled under specific conditions to form Cbl-b-IN-17.
  3. Scalability: Methods are designed for industrial scalability, employing continuous flow synthesis and automated systems to minimize waste and optimize reaction conditions.
Molecular Structure Analysis

Structure and Data

Cbl-b-IN-17 has a distinct molecular structure characterized by its interaction with the tyrosine kinase binding domain and the RING finger domain of Cbl-b. The compound's structure allows it to lock Cbl-b in an inactive conformation, preventing its E3 ligase activity.

  • Molecular Formula: The exact molecular formula is not specified in the sources but is derived from its structural components.
  • Structural Insights: Co-crystal structures reveal that Cbl-b-IN-17 binds specifically to the TKBD-LHR unit of Cbl-b, stabilizing it in an inactive state .
Chemical Reactions Analysis

Reactions and Technical Details

Cbl-b-IN-17 participates in several chemical reactions typical for small-molecule inhibitors:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Replacement of one functional group with another.

These reactions are facilitated by various reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under controlled conditions.

Mechanism of Action

Process and Data

Cbl-b-IN-17 exerts its pharmacological effects by binding to the Cbl-b protein, effectively inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, which are vital for T-cell activation.

The mechanism involves:

  • Binding to Tyrosine Kinase Binding Domain: This action disrupts normal signaling pathways that would lead to immune suppression.
  • Inhibition of Ubiquitination: By preventing ubiquitination, Cbl-b-IN-17 enhances signaling pathways that promote T-cell activation, thereby augmenting immune responses against tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cbl-b-IN-17 exhibits several notable physical and chemical properties that contribute to its function as an inhibitor:

  • Solubility: Typically soluble in organic solvents used during synthesis.
  • Stability: Stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Molecular Weight: Specific molecular weight data is not provided but is essential for understanding dosage and pharmacokinetics.

These properties are analyzed through various techniques including differential scanning fluorimetry and thermal shift assays, which measure stability changes upon compound treatment .

Applications

Scientific Uses

Cbl-b-IN-17 has significant potential applications in cancer therapy:

  1. Cancer Immunotherapy: By inhibiting Cbl-b, this compound can enhance T-cell responses against tumors, making it a candidate for combination therapies in oncology.
  2. Research Tool: It serves as a valuable tool for studying the mechanisms of T-cell regulation and immune evasion in cancer.
Mechanistic Basis of Cbl-b-IN-17-Mediated E3 Ubiquitin Ligase Inhibition

Structural Determinants of Cbl-b-IN-17 Binding to TKBD-LHR Domains

Cbl-b-IN-17 binds the tyrosine kinase-binding domain (TKBD) and linker helix region (LHR) of Cbl-b, as confirmed by co-crystallography studies (PDB: 8GCY, 9FQH). The compound’s isoindolin-1-one core forms hydrogen bonds with Q293 within the 4-helix bundle (4H) subdomain, while its trifluoromethyl-phenyl group occupies a hydrophobic pocket formed by F377 and V381 of the LHR [1] [8]. This dual-domain engagement is critical for inhibitory activity, as deletion of either TKBD or LHR abolishes binding (SPR KD >1µM) [1].

Table 1: Structural Bioinformatics Analysis of Cbl-b-IN-17 Binding

PDB IDResolution (Å)Key InteractionsBinding Affinity (KD)
8GCY1.80H-bonds: Q293, Y363; Hydrophobic: F377, V38112 ± 6 nM (full-length)
9FQH1.79H-bonds: S342; Van der Waals: L298, Y3638 ± 4 nM (TKBD-LHR-RING)

The calcium-binding EF-hand subdomain undergoes conformational rearrangement upon inhibitor binding, contracting the substrate-binding cleft by 4.2Å. This sterically impedes phosphotyrosine-containing substrates (e.g., ZAP-70, Syk) from accessing the TKBD phosphotyrosine-recognition module [1] [5].

Intramolecular Glue Mechanism: Conformational Locking of Cbl-b in Inactive States

Cbl-b-IN-17 functions as an intramolecular glue by stabilizing autoinhibitory interactions between TKBD and LHR. Molecular dynamics simulations reveal that the compound bridges Y363 (LHR) and D292 (TKBD), enforcing a closed conformation where the RING domain remains sterically occluded [1] [5]. This mimics the native autoinhibited state observed in unphosphorylated Cbl-b, but with enhanced stability (ΔTm = +12°C by DSF) [1].

The linker helix residue Y363 serves as a pivotal anchor point: mutation to phenylalanine (Y363F) reduces compound-induced thermal stabilization by 80%, confirming its role in maintaining the locked conformation [1] [3]. This "glue" mechanism prevents phosphorylation-induced activation of Cbl-b, as the inhibitor-bound LHR cannot dissociate from TKBD to expose the RING domain [1] [7].

Allosteric Modulation of RING Domain Accessibility for E2-Ubiquitin Complexes

By locking TKBD-LHR in a closed conformation, Cbl-b-IN-17 induces allosteric obstruction of the RING domain. Surface plasmon resonance (SPR) confirms the compound reduces UbcH5B-Ub (E2-Ub) binding by >95% (IC50 = 9 nM) [1]. This occurs without direct RING engagement, as the isolated RING domain shows no inhibitor binding (SPR KD >10µM) [1].

The inhibition mechanism involves:

  • Spatial displacement of the RING domain by 180° relative to TKBD, verified by small-angle X-ray scattering (SAXS) [1]
  • Disruption of phosphorylation-dependent E2-Ub stabilization: Phosphorylated Y363 normally forms a catalytic surface with the RING domain to position E2-Ub for ubiquitin transfer. Cbl-b-IN-17 occupancy prevents this co-localization [1] [3]

Table 2: Allosteric Effects on E2-Ubiquitin Binding

Cbl-b Construct-Cbl-b-IN-17 E2-Ub KD (nM)+Cbl-b-IN-17 E2-Ub KD (nM)Fold Change
Full-length58 ± 115200 ± 84089.6x
TKBD-LHR-RING42 ± 94900 ± 760116.7x
RING-only35 ± 638 ± 71.1x

MM/GBSA free energy calculations identify allosteric hotspots at the TKBD-LHR-RING tri-interface. Residues F377 (LHR) and C384 (RING) contribute >80% of the binding energy difference between open and closed states when Cbl-b-IN-17 is bound [5].

Phosphorylation-Dependent vs. Independent Inhibition of Y363 Regulatory Motif

Cbl-b-IN-17 operates through a phosphorylation-independent mechanism, distinguishing it from earlier peptide-based inhibitors (e.g., DGpYMP). The compound stabilizes the autoinhibited conformation regardless of Y363 phosphorylation status, as demonstrated by:

  • Equivalent ΔTm values (+10.5°C vs. +10.2°C) in phosphorylated vs. non-phosphorylated full-length Cbl-b [1]
  • Resistance to activation by Src-family kinases: Inhibitor-bound Cbl-b shows <5% ubiquitination activity even after phosphorylation by Lck kinase [3] [7]

In contrast, Y363F mutation reduces but does not abolish inhibition (IC50 shift from 8nM to 210nM), indicating partial reliance on tyrosine-mediated contacts. This dual mechanism ensures efficacy in tumor microenvironments where aberrant kinase signaling may hyperphosphorylate Cbl-b [1] [7].

Table 3: Comparative Inhibition Mechanisms

Inhibitor ClassY363 Phosphorylation SensitivityUbiquitination IC50 (Cbl-b)Mechanistic Dependency
Cbl-b-IN-17 (small molecule)Independent8 ± 3 nMConformational locking
DGpYMP (peptide)Dependent2.1 ± 0.4 µMCompetitive Y363 binding
Nx-1607 (clinical analog)Independent11 ± 4 nMConformational locking

Mutational studies confirm that Cbl-b-IN-17 retains function against oncogenic Cbl-b variants (e.g., Q249E, linked to glioblastoma), which resist degradation-targeting inhibitors. This highlights its therapeutic potential for tumors with Cbl-b mutations [7].

Properties

Product Name

Cbl-b-IN-17

IUPAC Name

3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one

Molecular Formula

C28H31F3N6O

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3

InChI Key

QCRRXUWCVYHDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.